molecular formula C10H7Br2NO B599193 4,8-Dibromo-5-methoxyquinoline CAS No. 1253791-59-1

4,8-Dibromo-5-methoxyquinoline

Cat. No.: B599193
CAS No.: 1253791-59-1
M. Wt: 316.98
InChI Key: JHYNIBACSXWPDH-UHFFFAOYSA-N
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Description

4,8-Dibromo-5-methoxyquinoline is a quinoline derivative characterized by the presence of bromine atoms at the 4th and 8th positions and a methoxy group at the 5th position on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dibromo-5-methoxyquinoline typically involves the bromination of 5-methoxyquinoline. This can be achieved by treating 5-methoxyquinoline with bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dibromo-5-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,8-Dibromo-5-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and methoxy group contribute to its binding affinity and specificity. For instance, it can inhibit topoisomerase enzymes, leading to the disruption of DNA replication and cell division in cancer cells .

Comparison with Similar Compounds

  • 5,7-Dibromo-8-hydroxyquinoline
  • 5-Bromo-8-methoxyquinoline
  • 6,8-Dibromo-1,2,3,4-tetrahydroquinoline

Comparison: 4,8-Dibromo-5-methoxyquinoline is unique due to the specific positioning of the bromine atoms and the methoxy group, which confer distinct chemical reactivity and biological activity. Compared to 5,7-Dibromo-8-hydroxyquinoline, it has different solubility and binding properties, making it suitable for different applications .

Properties

IUPAC Name

4,8-dibromo-5-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2NO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYNIBACSXWPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=NC2=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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